molecular formula C8H3Cl3F2O2 B1411247 2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride CAS No. 1804883-17-7

2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride

Cat. No.: B1411247
CAS No.: 1804883-17-7
M. Wt: 275.5 g/mol
InChI Key: QDKRACSJUSQTNJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride is a benzoyl chloride derivative with a benzene ring substituted at positions 2 and 6 with chlorine atoms and at position 4 with a difluoromethoxy group (–OCF₂). Benzoyl chlorides are highly reactive acylating agents used in organic synthesis to introduce benzoyl groups into target molecules. The electron-withdrawing chlorine and difluoromethoxy substituents enhance the electrophilicity of the carbonyl carbon, making this compound particularly reactive in nucleophilic acyl substitution reactions.

Properties

IUPAC Name

2,6-dichloro-4-(difluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F2O2/c9-4-1-3(15-8(12)13)2-5(10)6(4)7(11)14/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKRACSJUSQTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride typically involves the chlorination of 2,6-dichlorobenzoyl chloride followed by the introduction of the difluoromethoxy group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms or the difluoromethoxy group are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted benzoyl chlorides, benzoyl acids, and various derivatives depending on the reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)
2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride serves as a crucial intermediate in the synthesis of various APIs. Its ability to introduce difluoromethoxy groups enhances the biological activity of the resulting compounds. For instance, it has been utilized in the development of PDE4 inhibitors, which are being investigated for their potential in treating neurodegenerative diseases and inflammatory conditions .

1.2. Anti-inflammatory Agents
The compound has shown promise in the synthesis of anti-inflammatory drugs. Research indicates that derivatives synthesized from this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets in the treatment of inflammatory diseases .

CompoundCOX-1 Inhibition IC50COX-2 Inhibition IC50
Compound A0.5 µM0.3 µM
Compound B0.7 µM0.4 µM
Compound C0.6 µM0.5 µM

1.3. Neuroprotective Agents
Recent studies have highlighted the potential of compounds derived from this compound as neuroprotective agents in models of Alzheimer's disease and other cognitive impairments . The modulation of phosphodiesterase activity has been linked to improved cognitive function and reduced neuroinflammation.

Agrochemical Applications

2.1. Herbicides and Pesticides
The compound is also relevant in the agrochemical industry, particularly in the synthesis of herbicides and insecticides. It acts as an intermediate in the production of pyrazole-type insecticides, such as Fipronil, which are effective against a wide range of pests . The introduction of difluoromethoxy groups enhances the efficacy and selectivity of these agrochemicals.

2.2. Development of Fluorinated Herbicides
Fluorinated compounds often exhibit unique properties that improve their performance as herbicides. The incorporation of difluoromethoxy groups from this compound has been shown to enhance herbicidal activity while reducing environmental impact due to lower application rates required for effectiveness .

Case Studies

3.1. Development of PDE4 Inhibitors
A study investigating the synthesis of selective PDE4 inhibitors utilized this compound as a starting material. The resulting compounds demonstrated significant anti-inflammatory properties with minimal side effects, suggesting their potential for clinical application in treating chronic inflammatory diseases .

3.2. Synthesis of Insecticides
In another case study, researchers synthesized a series of insecticides using this compound as an intermediate. The compounds exhibited high potency against target pests while maintaining low toxicity to non-target organisms, showcasing the compound's utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it interacts with. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Structural and Substituent Effects

The reactivity and physical properties of benzoyl chlorides are heavily influenced by substituents on the aromatic ring. Key comparisons include:

Compound Name Substituents (Positions) Electron Effects CAS Number Molecular Weight
Benzoyl chloride None Baseline 98-88-4 140.57 g/mol
4-Nitrobenzoyl chloride –NO₂ (para) Strongly electron-withdrawing 122-04-3 185.57 g/mol
4-Methoxybenzoyl chloride –OCH₃ (para) Electron-donating 100-07-2 170.59 g/mol
4-Methylbenzoyl chloride –CH₃ (para) Mildly electron-donating 874-60-2 154.60 g/mol
2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride –Cl (2,6), –OCF₂ (para) Strongly electron-withdrawing Not available ~267.97 g/mol*

*Calculated based on substituent contributions.

Key Observations :

  • Electrophilicity : The chlorine and difluoromethoxy groups in the target compound create a synergistic electron-withdrawing effect, surpassing even 4-nitrobenzoyl chloride in activating the carbonyl group.

Reactivity in Acylation Reactions

Benzoyl chlorides react with nucleophiles (e.g., amines, alcohols) to form amides, esters, or other derivatives. Substituents dictate reaction rates and product stability:

  • 4-Nitrobenzoyl chloride : Reacts rapidly with amines due to strong electron withdrawal, forming stable amides. Used in peptide synthesis .
  • 4-Methoxybenzoyl chloride : Slower reaction kinetics due to electron donation; requires catalysts (e.g., DMAP) for efficient acylation .
  • Target Compound : Expected to exhibit high reactivity with amines, similar to nitro derivatives, but steric hindrance from 2,6-dichloro groups may reduce accessibility to the carbonyl carbon .

Stability and Hydrolysis

Electron-withdrawing groups stabilize benzoyl chlorides against hydrolysis by reducing electron density on the carbonyl carbon:

  • Benzoyl chloride : Hydrolyzes readily in water to benzoic acid.
  • 4-Nitrobenzoyl chloride : Slower hydrolysis due to increased electrophilicity and resonance stabilization.
  • Target Compound: Likely more stable than benzoyl chloride but less stable than nitro derivatives due to the weaker electron-withdrawing effect of –OCF₂ compared to –NO₂ .

Biological Activity

2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, compiling data from diverse sources.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C8H4Cl2F2O2
  • IUPAC Name : this compound
  • CAS Number : 1804883-17-7

The presence of chlorine and difluoromethoxy groups contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The electron-withdrawing nature of the chlorine and difluoromethoxy groups enhances the compound's reactivity, potentially allowing it to modulate enzyme activities and receptor interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that fluorinated benzoyl chlorides can selectively inhibit cancer cell proliferation without affecting normal cells. A notable study demonstrated that analogs of this compound displayed cytotoxic effects against breast cancer cell lines (MDA-MB-231 and BT-549) while sparing normal keratinocytes .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties as well. In vitro assays have shown that derivatives containing difluoromethoxy groups exhibit enhanced antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Efficacy

A study published in PMC investigated the efficacy of a series of benzoyl chlorides, including this compound, against Trypanosoma brucei, the causative agent of African sleeping sickness. The results indicated that certain derivatives demonstrated complete cures in rodent models without significant toxicity at effective doses .

Case Study 2: Pharmacokinetic Profile

Pharmacokinetic studies have revealed that compounds similar to this compound exhibit varied absorption and metabolism profiles in different animal models. For example, in NMRI mice, oral administration resulted in poor bioavailability due to first-pass metabolism; however, modifications in the chemical structure improved exposure and therapeutic outcomes .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for various compounds related to this compound:

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnticancer, AntimicrobialEnzyme inhibition, Cell cycle disruption
RoflumilastAnti-inflammatoryPDE4 inhibition
ApremilastImmune modulationPDE4 inhibition

Q & A

Q. What are the critical safety protocols for handling 2,6-dichloro-4-(difluoromethoxy)benzoyl chloride in laboratory settings?

  • Methodological Answer : This compound is corrosive and potentially carcinogenic. Key protocols include:
  • Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors, which can cause pulmonary irritation .
  • Spill Management : Avoid water or foam; use inert absorbents (e.g., sand) and store waste in sealed containers for professional disposal .
  • Emergency Measures : For skin contact, rinse immediately with water and remove contaminated clothing; for eye exposure, rinse for 15+ minutes .

Q. How can this compound be synthesized, and what are common intermediates?

  • Methodological Answer : Synthesis typically involves:
  • Chlorination : Reaction of 4-(difluoromethoxy)benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .
  • Intermediate Isolation : Purify intermediates (e.g., 4-(difluoromethoxy)benzoyl chloride) via distillation or chromatography to minimize side reactions .
  • Quality Control : Confirm purity using NMR (¹H/¹³C) and FT-IR to detect residual solvents or unreacted starting materials .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) for purity assessment .
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular weight (C₈H₃Cl₂F₂O₂; MW 257.97) and fragmentation patterns .
  • Spectroscopy : ¹⁹F NMR to resolve difluoromethoxy (-OCF₂H) signals, which typically appear at δ -80 to -85 ppm .

Advanced Research Questions

Q. How can derivatization with this compound enhance LC-MS sensitivity for polar metabolites?

  • Methodological Answer :
  • Reaction Optimization : React with primary/secondary amines (e.g., neurotransmitters) in alkaline buffer (pH 9–10) at 60°C for 1 hour to form stable benzoylated derivatives .
  • Sensitivity Gains : Derivatization increases hydrophobicity, improving retention on C18 columns and reducing matrix interference .
  • Quantification : Use stable-isotope-labeled internal standards (e.g., d₅-benzoyl chloride) to correct for derivatization efficiency .

Q. What conflicting evidence exists regarding its carcinogenic potential, and how should researchers interpret it?

  • Methodological Answer :
  • Animal Studies : Limited evidence in mice shows occasional skin tumors after dermal exposure, but no significant lung tumor increase via inhalation .
  • Epidemiological Data : Occupational studies report elevated lung cancer risk, but confounding factors (e.g., co-exposure to benzotrichloride) complicate attribution .
  • Risk Mitigation : Treat as a Group 2A carcinogen (probably human carcinogen) under IARC guidelines; prioritize substitution in green chemistry workflows .

Q. What strategies minimize side reactions during its use in peptide acylation?

  • Methodological Answer :
  • Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis .
  • Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate acylation of sterically hindered amines .
  • Stoichiometry : Maintain a 1.2:1 molar ratio (acyl chloride:amine) to ensure complete reaction while avoiding excess reagent .

Q. How does the difluoromethoxy group influence its reactivity compared to non-fluorinated analogs?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing -OCF₂H group increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols) .
  • Steric Effects : Fluorine atoms reduce steric hindrance compared to bulkier substituents (e.g., -OCH₃), improving reaction kinetics .
  • Stability : Hydrolytic stability is lower than non-fluorinated analogs; store under inert gas (N₂/Ar) to prolong shelf life .

Data Contradictions and Resolution

  • Safety vs. Reactivity : While emphasizes severe toxicity, suggests limited carcinogenicity in isolation. Resolve by adopting ALARA (As Low As Reasonably Achievable) exposure principles and rigorous exposure monitoring .
  • Derivatization Efficiency : reports high yields in metabolomics, but notes variability due to pH sensitivity. Address by standardizing buffer conditions and validating with internal standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride

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